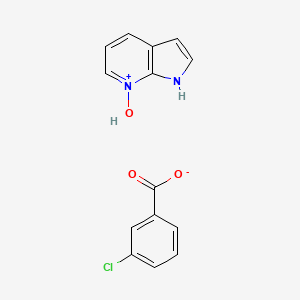

7-Azaindole N-oxide 3-chlorobenzoate

Übersicht

Beschreibung

7-Azaindole N-oxide 3-chlorobenzoate is a chemical compound with the empirical formula C14H11ClN2O3 and a molecular weight of 290.70 . It is also known by the synonym 7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate .

Molecular Structure Analysis

The molecular structure of 7-Azaindole N-oxide 3-chlorobenzoate is represented by the SMILES stringO[n+]1cccc2cc[nH]c12.[O-]C(=O)c3cccc(Cl)c3 . Physical And Chemical Properties Analysis

7-Azaindole N-oxide 3-chlorobenzoate is a solid with a melting point of 143-147 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis

7-Azaindoles, including derivatives like 7-Azaindole N-oxide 3-chlorobenzoate, are crucial in medicinal chemistry, often serving as bioisosteres of indoles or purines. A study highlights a microwave-assisted synthesis approach for creating 1,3- and 1,3,6-substituted 7-azaindoles. This method, starting from nicotinic acid derivatives or 2,6-dichloropyridine, uses microwave heating to speed up the synthesis process, which involves an epoxide-opening-cyclization-dehydration sequence. This efficient synthesis method is significant for the development and application of 7-azaindole derivatives in various research fields (Schirok, 2006).

Luminescence and Reactivity

7-Azaindole derivatives are extensively investigated for their uses in biological probes and imaging. Notably, 7-azaindole derivatives, like 7-Azaindole N-oxide 3-chlorobenzoate, are known for their excellent blue emitters in organic light-emitting diodes. They have rich coordination chemistry with both main group elements and transition metal ions, displaying unique reactivity towards chemical bonds. This makes them valuable in materials science and chemical bond activation studies (Zhao & Wang, 2010).

Site-Selective Arylation

In research focused on chemical modification, 7-Azaindole N-oxide derivatives can undergo site-selective direct arylation. This method involves a Pd(OAc)2/DavePhos catalyst system, enabling regioselective arylation of the azine ring in N-methyl 6- and 7-azaindole N-oxides. This process facilitates further functionalization and modification of 7-azaindole derivatives for various applications, including drug development and material science (Huestis & Fagnou, 2009).

C-H Activation and Annulation

7-Azaindole derivatives can undergo C-H activation and annulation processes, which are crucial for creating complex molecular structures. For example, Rhodium(III)-catalyzed double C-H activation has been developed to form complex 7-azaindole derivatives. This process involves N-directed ortho C-H activation and roll-over C-H activation of the heterocycle ring, demonstrating the versatile chemical reactivity of 7-azaindole derivatives (Li et al., 2015).

Electrophilic Cyclization

Electrophilic cyclization is another method used in the synthesis of biologically useful 7-azaindoles. This approach enables the creation of various 7-azaindole derivatives under ambient conditions, demonstrating the chemical versatility of 7-azaindole derivatives for potential applications in pharmaceutical and material sciences (Philips et al., 2019).

Wirkmechanismus

While the specific mechanism of action for 7-Azaindole N-oxide 3-chlorobenzoate is not available, 7-azaindoles have been found to be effective hinge-binding motifs in kinase inhibitors . They form two hydrogen bonds with the kinase hinge region, making them potential pharmacophores for various therapeutic targets .

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as dust masks, eyeshields, and gloves .

Zukünftige Richtungen

7-Azaindoles have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . Future directions may include the development of novel and effective methods for functionalization of the 7-azaindole template .

Eigenschaften

IUPAC Name |

3-chlorobenzoate;7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.C7H6N2O/c8-6-3-1-2-5(4-6)7(9)10;10-9-5-1-2-6-3-4-8-7(6)9/h1-4H,(H,9,10);1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCXWHNFXDOYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].C1=CC2=C(NC=C2)[N+](=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468802 | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate | |

CAS RN |

611197-49-0 | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

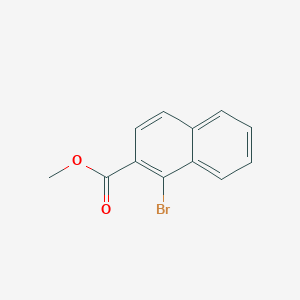

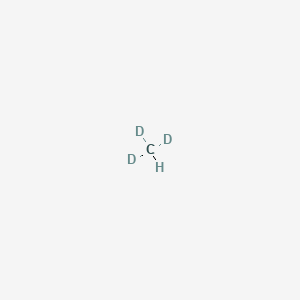

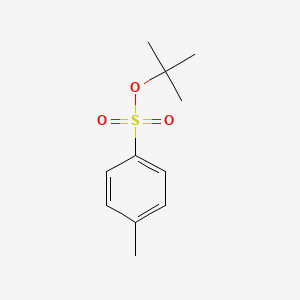

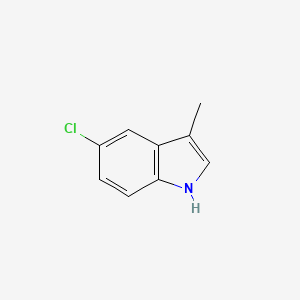

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.